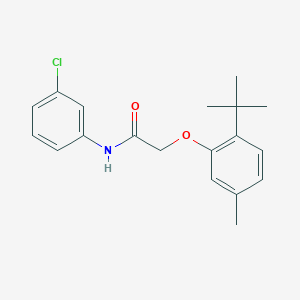
4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.11575802 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conjugate Addition and Stereochemistry
The conjugate addition of lithiated derivatives to cinnamoyl derivatives, such as "4-isopropylphenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate," has been extensively studied for the preparation of enantiomerically pure 1,4-diols. This process is notable for its high yields and diastereoselectivities, resulting in products containing multiple stereogenic centers. Such methodologies enable the synthesis of complex molecules with precise stereochemical configurations, essential for the development of pharmaceuticals and biologically active compounds (Gaul & Seebach, 2002).
Resin Binders and Water Solubility
Research into 4,4′-isopropyliden-diphenol-monocarbonsäuren, structurally related to "this compound," has led to the development of water-soluble synthetic resin binders. These compounds are obtained from the reaction with chloroacetic acid and have applications in creating water-soluble art and coatings, highlighting the material's significance in industrial applications (Junek, Pampouchidis, & Rauch-Puntigam, 1973).
Isoxazole Synthesis
The synthesis and regioselective cyclization of "this compound" derivatives have been explored for the creation of isoxazole compounds. This research underpins the versatility of these compounds in synthesizing heterocyclic structures, which are pivotal in drug discovery and development (Sobenina et al., 2014).
Mechanochemistry for Detoxification
The application of mechanochemistry has been investigated for the detoxification of expired pharmaceuticals, including those related to "this compound." This innovative approach leverages physical and chemical processes to degrade pharmaceutical compounds, reducing their toxicity and environmental impact (Andini et al., 2012).
Supramolecular Structure Analysis
The study of supramolecular structures, including those of "this compound," provides insights into the interactions and bonding that dictate molecular assembly. These analyses are crucial for understanding the material properties and designing molecules with desired functions and stability (Trujillo-Ferrara et al., 2006).
Propiedades
IUPAC Name |
(4-propan-2-ylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(2)13-7-9-14(10-8-13)24-17(21)11-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAKCXHZCEOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-(2-fluoro-4,5-dimethoxybenzyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5593667.png)

![N-(2-methoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5593676.png)


![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5593714.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5593754.png)

![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)
